4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C14H22BrN3O and a molecular weight of 328.24798 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .
Preparation Methods
The synthesis of 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with N-cyclooctyl-1-ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Agriculture: It is explored as a potential fungicide due to its structural similarity to other pyrazole-based fungicides.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:
4-bromo-N-cyclooctyl-1H-pyrazole-5-carboxamide: This compound lacks the ethyl group, which may affect its biological activity and chemical properties.
N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide:
The presence of the bromine atom and the ethyl group in this compound makes it unique and potentially more versatile in its applications compared to its analogs .
Properties
IUPAC Name |
4-bromo-N-cyclooctyl-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-2-18-13(12(15)10-16-18)14(19)17-11-8-6-4-3-5-7-9-11/h10-11H,2-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZUSJAUMEDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821874 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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